![molecular formula C29H29N5O3 B2820774 (E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1105233-37-1](/img/structure/B2820774.png)
(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Description
(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C29H29N5O3 and its molecular weight is 495.583. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) focused on synthesizing a series of pyrazolopyrimidines derivatives, including compounds structurally similar to the one , and evaluating their potential as anticancer and anti-5-lipoxygenase agents. The compounds showed promising cytotoxic activities against certain cancer cell lines and 5-lipoxygenase inhibition, indicating potential therapeutic applications in cancer and inflammation-related diseases (Rahmouni et al., 2016).
N-arylpiperazinyl-N'-propylamino Derivatives in Uroselective Alpha 1-Adrenoceptor Antagonists
Elworthy et al. (1997) explored novel arylpiperazines as alpha 1-adrenoceptor subtype-selective antagonists, which include structures related to the compound of interest. These compounds showed high affinity for alpha 1-adrenoceptors and selectivity over alpha 1D-AR, suggesting potential in treating conditions like benign prostatic hyperplasia (Elworthy et al., 1997).
Antimicrobial Applications
In a study by Rahmouni et al. (2014), derivatives of pyrazolopyrimidines, similar to the compound in focus, were synthesized and evaluated for their antibacterial activities. Some of these synthesized compounds showed significant antibacterial properties, highlighting their potential application in developing new antimicrobial agents (Rahmouni et al., 2014).
Photoswitching Applications
Research by Simke et al. (2021) on arylazopyrazoles, closely related to the compound , demonstrated their potential in bidirectional photoswitching with visible light. These compounds could be used in developing light-responsive materials or molecular switches (Simke et al., 2021).
Antiproliferative Activity in Cancer Research
Gavriil et al. (2017) synthesized and evaluated new pyrazolopyridines, structurally similar to the compound , for their antiproliferative activity against various cancer cell lines. Some derivatives exhibited promising activity, suggesting their potential as leads in cancer therapeutics (Gavriil et al., 2017).
Antipsychotic Potential
A study by Neves et al. (2010) on N-phenylpiperazine heterocyclic derivatives, related to the compound , indicated their potential as multi-target compounds for schizophrenia treatment. These compounds showed promising binding affinity and selectivity for certain receptors, suggesting their use in treating positive symptoms of schizophrenia without significant side effects (Neves et al., 2010).
properties
IUPAC Name |
2-phenyl-7-[4-[(E)-3-phenylprop-2-enoyl]piperazine-1-carbonyl]-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3/c1-21(2)33-19-24(27-25(20-33)29(37)34(30-27)23-11-7-4-8-12-23)28(36)32-17-15-31(16-18-32)26(35)14-13-22-9-5-3-6-10-22/h3-14,19-21H,15-18H2,1-2H3/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHVDFFFMAPHCP-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C=CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)/C=C/C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one |
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